![molecular formula C23H20N2O4S B307043 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307043.png)
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as DMNT, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DMNT belongs to the class of imidazolidinone derivatives and has been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. This compound has also been shown to enhance the immune response by increasing the production of interferon and activating natural killer cells.
实验室实验的优点和局限性
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been shown to exhibit potent biological activities at low concentrations. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. This compound also has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One area of research is to further elucidate the mechanism of action of this compound. This will help to better understand how this compound exerts its biological activities and may lead to the development of more potent derivatives. Another area of research is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Finally, research can focus on improving the synthesis method of this compound to increase yield and purity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic properties. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. This compound has several advantages for lab experiments, but also has some limitations. Future research can focus on further elucidating the mechanism of action of this compound, investigating its potential as a therapeutic agent, and improving its synthesis method.
合成方法
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using a multi-step reaction process. The first step involves the condensation of 2,7-dimethoxynaphthalene with 4-methoxybenzaldehyde to form the Schiff base. This is followed by the reaction of the Schiff base with thiourea to form the imidazolidinone ring. The final step involves the oxidation of the thioether group to form the thioxo group. The overall yield of this compound synthesis is around 40%.
科学研究应用
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus.
属性
分子式 |
C23H20N2O4S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H20N2O4S/c1-27-16-9-6-15(7-10-16)25-22(26)20(24-23(25)30)13-19-18-12-17(28-2)8-4-14(18)5-11-21(19)29-3/h4-13H,1-3H3,(H,24,30)/b20-13- |
InChI 键 |
AOVAYKANECFIQW-MOSHPQCFSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC4=C3C=C(C=C4)OC)OC)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)NC2=S |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



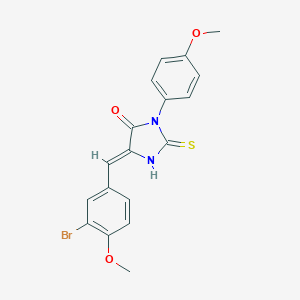
![5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306962.png)
![4-[(5-{5-Bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B306963.png)
![(2-methoxy-4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306964.png)
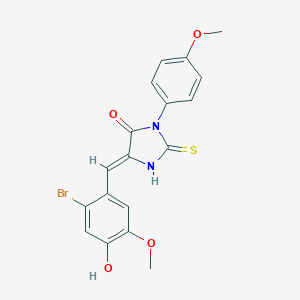
![5-{3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306969.png)
![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)
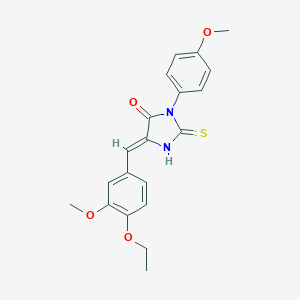
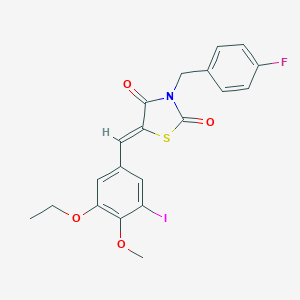

![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)
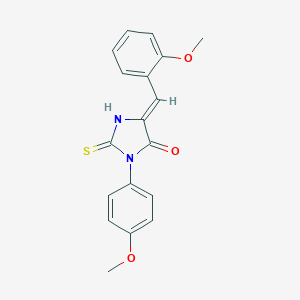
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)